molecular formula C21H20N2O5S2 B2645299 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 942001-81-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2645299
CAS No.: 942001-81-2
M. Wt: 444.52
InChI Key: AUQUBDDAVXJORH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound offered for early-stage pharmacological research. Its structure incorporates a benzodioxole group linked via an acetamide bridge to a thiazole core modified with a 3,5-dimethoxybenzylthio moiety. While the specific biological activity and mechanism of action for this precise molecule are not yet documented in the public scientific literature, its structure suggests potential as a key intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Structurally related compounds containing the benzodioxole group have been investigated for a range of biological activities. For instance, molecular frameworks incorporating the benzo[d][1,3]dioxol-5-yl group have shown promise in anticancer research, with some derivatives demonstrating the ability to induce apoptosis and cell cycle arrest in human cancer cell lines . Furthermore, the thiazole and thiazolidin-4-one rings are recognized as privileged scaffolds in medicinal chemistry, frequently associated with diverse bioactivities including anticancer, antimicrobial, and antioxidant effects . Researchers are exploring these cores for the development of novel therapeutic agents. This product is intended for research purposes as a building block or chemical probe in drug discovery programs. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions and conduct their own experiments to determine its specific properties and research applicability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-25-16-5-13(6-17(9-16)26-2)10-29-21-23-15(11-30-21)8-20(24)22-14-3-4-18-19(7-14)28-12-27-18/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQUBDDAVXJORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, which are then coupled through a series of reactions involving thioether formation and acetamide linkage. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.

Scientific Research Applications

Antibacterial Activity

Overview : Research has indicated that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antibacterial properties. For instance, derivatives of benzodioxole have shown high effectiveness against various Gram-positive and Gram-negative bacteria.

Case Studies :

  • In a study examining the antibacterial potential of related compounds, derivatives with similar structural motifs demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the nanomolar range .
  • Another investigation highlighted the synthesis and evaluation of thiazole-based derivatives, revealing that modifications to the thiazole ring could enhance antibacterial efficacy against resistant strains .

Other Biological Activities

In addition to antibacterial properties, this compound may exhibit other biological activities:

  • Antioxidant Activity : Some studies suggest that thiazole derivatives can act as antioxidants, potentially offering protective effects against oxidative stress .
  • Antidiabetic Potential : Thiazolidinone derivatives have been explored for their antidiabetic effects, indicating that similar modifications in the thiazole ring could yield compounds with beneficial metabolic effects .

Comparative Analysis of Related Compounds

CompoundStructureAntibacterial ActivityOther Activities
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamideStructureHigh against Gram-positive bacteriaPotential antioxidant
Benzodioxole derivativesVarious modificationsEffective against E. coliVaries by derivative
Thiazolidinone derivativesThiazolidine coreModerate against various pathogensAntidiabetic effects

Future Directions in Research

Continued exploration into the modifications of this compound could lead to the development of novel therapeutics targeting resistant bacterial strains and other diseases. Further studies are needed to elucidate the full spectrum of biological activities and mechanisms involved.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Key Structural Features Biological Activity/Notes Reference
Target Compound : N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide Benzodioxol, thiazole with 3,5-dimethoxybenzylthio, acetamide Hypothesized enzyme inhibition (e.g., IDO1, cytohesins) based on structural analogs N/A
5b : 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide Benzodioxol, thiazole with benzoyl/phenyl, acetamide Synthesized via HATU/DIPEA coupling (45% yield); no explicit bioactivity reported
Ia : 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide Benzodioxol, acetamide with chloro-dimethoxyphenyl Investigated as antidiabetic agent; crystallographic data available (CCDC 2288354)
28 : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzodioxol, acetamide, benzimidazole IDO1 inhibitor (84% yield); highlights benzodioxol's role in enzyme inhibition
7 : 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide Benzodioxol, triazole, thioether, acetamide Cytohesin inhibitor candidate; synthesized via EDC/DMAP coupling
35 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide Benzodioxol, thiazole with trifluoromethoxybenzoyl, cyclopropane-carboxamide 23% yield; demonstrates impact of cyclopropane on steric hindrance

Structure-Activity Relationship (SAR) Insights

  • Benzodioxol Position : Meta-substitution on benzodioxol (as in Ia and 5b ) improves metabolic stability compared to ortho/para-substituted analogs.
  • Thioether vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in Ia ) reduce electron density on the acetamide, possibly altering hydrogen-bonding capacity versus electron-donating methoxy groups in the target compound.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

C20H22N2O4SC_{20}H_{22}N_2O_4S

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a derivative containing similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were found to be as follows:

Cell Line IC50 (µM)
HepG22.38
HCT1161.54
MCF74.52

These values indicate that the compound exhibits potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin, which had higher IC50 values (7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF7) .

The anticancer mechanisms of this compound are believed to involve:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis Induction : Assessment via annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
  • Mitochondrial Pathway Modulation : The effects on proteins involved in the mitochondrial apoptosis pathway (Bax and Bcl-2) suggest that it triggers intrinsic apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating significant inhibition of bacterial growth .

Case Studies

A notable study focused on a related benzo[d][1,3]dioxole derivative which exhibited both anticancer and antimicrobial properties. The synthesized derivatives were evaluated for their cytotoxic effects on solid tumor cell lines and showed varying degrees of effectiveness against specific bacterial pathogens .

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